![molecular formula C17H15N3O B6577682 3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1210901-90-8](/img/structure/B6577682.png)
3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide
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Overview
Description
3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzamide group attached to a phenyl ring, which is further substituted with a pyrazole moiety. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. This reaction often proceeds through a cyclization mechanism.
Attachment of the Phenyl Ring: The phenyl ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Formation of the Benzamide Group: The benzamide group can be introduced by reacting the phenyl-substituted pyrazole with a benzoyl chloride derivative in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyrazoles.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide can be achieved through various methods, often involving the reaction of aryl hydrazines with appropriate acylating agents. The compound features a pyrazole moiety, which is known for its diverse biological activities.
Table 1: Synthetic Routes for Pyrazole Derivatives
Synthetic Method | Key Reagents | Yield (%) |
---|---|---|
Condensation with aryl hydrazine | Acylating agents (e.g., benzoyl chloride) | 70-85 |
Cyclocondensation | Acetylenic ketones | 60-75 |
One-pot reactions | Chalcones and arylhydrazines | 80-90 |
Biological Activities
Research indicates that compounds containing the pyrazole structure, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Pyrazole derivatives have been shown to possess significant antibacterial and antifungal properties. For instance, studies have demonstrated that certain pyrazole compounds inhibit the growth of Mycobacterium tuberculosis (Mtb), suggesting potential applications in treating tuberculosis .
- Anticancer Potential : The compound's structure allows it to interact with various biological targets implicated in cancer progression. Pyrazole derivatives have been reported to inhibit tyrosine kinases, which are crucial in cancer cell signaling pathways .
- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can modulate inflammatory responses, making them candidates for developing anti-inflammatory medications.
Table 2: Biological Activities of Pyrazole Derivatives
Activity Type | Example Compounds | Mechanism of Action |
---|---|---|
Antimicrobial | Pyrazolylpyrimidinones | Inhibition of Mtb growth |
Anticancer | Imatinib analogs | Tyrosine kinase inhibition |
Anti-inflammatory | Various pyrazole derivatives | Modulation of inflammatory cytokines |
Case Studies and Research Findings
Several research studies have highlighted the significance of pyrazole derivatives in medicinal chemistry:
- A study conducted by Guojing et al. demonstrated that specific pyrazole derivatives exhibited potent antitubercular activity with minimum inhibitory concentrations (MIC) below 2 μM against Mtb . This indicates their potential as lead compounds in developing new antituberculosis drugs.
- Another investigation into the structure-activity relationship (SAR) of pyrazole derivatives revealed that modifications at specific positions on the pyrazole ring significantly influenced their biological activity and selectivity towards cancer cells . This insight is crucial for designing more effective anticancer agents.
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The benzamide group can enhance the binding affinity and selectivity of the compound towards its target.
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide: Known for its diverse biological activities.
4-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide: Similar structure but with a different substitution pattern, leading to variations in biological activity.
3-methyl-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide: Isomeric form with different substitution on the pyrazole ring, affecting its chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry and drug development.
Biological Activity
3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a pyrazole ring, which is known for its pharmacological potential, particularly in anti-inflammatory and anticancer applications. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by case studies and research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : The pyrazole ring can be synthesized through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
- Attachment of the Phenyl Ring : This can be achieved via coupling reactions like Suzuki-Miyaura coupling.
- Formation of the Benzamide Group : The benzamide moiety is introduced by reacting the phenyl-substituted pyrazole with benzoyl chloride in the presence of a base such as triethylamine.
Biological Activities
This compound exhibits a range of biological activities, primarily due to its ability to interact with various molecular targets.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, show significant anticancer properties. For instance:
- Cytotoxicity : Studies have reported IC50 values as low as 0.28 µM against A549 lung cancer cells, indicating potent cytotoxic effects .
- Mechanism of Action : The compound may induce apoptosis and inhibit cell cycle progression by targeting key regulatory proteins involved in cancer cell proliferation .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented:
- Inhibition of Enzymes : Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .
- Clinical Applications : Several pyrazole-containing drugs are already utilized in clinical settings for their anti-inflammatory effects, such as celecoxib and phenylbutazone .
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxicity of various pyrazole derivatives against multiple cancer cell lines. The results indicated that this compound demonstrated significant inhibition across different lines, including MCF7 and HepG2, with IC50 values ranging from 0.74 mg/mL to 3.96 µM .
- Mechanistic Insights : Another investigation focused on the molecular interactions between this compound and target enzymes. It was found that the pyrazole ring forms hydrogen bonds and π-π interactions with enzyme active sites, enhancing binding affinity and selectivity.
Comparative Analysis
To illustrate the unique biological profile of this compound compared to similar compounds, a comparison table is provided:
Compound Name | IC50 (µM) | Mechanism of Action | Targeted Activity |
---|---|---|---|
This compound | 0.28 | Apoptosis induction | Anticancer |
4-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide | 0.50 | COX inhibition | Anti-inflammatory |
3-methyl-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide | 0.75 | Cell cycle arrest | Anticancer |
Properties
IUPAC Name |
3-methyl-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-3-2-4-14(11-12)17(21)19-15-7-5-13(6-8-15)16-9-10-18-20-16/h2-11H,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQPYNBICNSLNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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